molecular formula C19H20FNO B2590494 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone CAS No. 2034468-02-3

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Cat. No. B2590494
CAS RN: 2034468-02-3
M. Wt: 297.373
InChI Key: VUCGDRRSSCAURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, also known as Fluroketamine, is a dissociative anesthetic drug that has gained popularity in recent years due to its unique properties. It is a derivative of ketamine, a well-known anesthetic drug, and is classified as a research chemical. Fluroketamine has become a popular research chemical due to its potential therapeutic applications and its unique mechanism of action.

Scientific Research Applications

Versatility in Synthesis

A study by Almansa et al. (2008) details a reaction involving a compound structurally similar to the one , demonstrating its potential in the synthesis of pyrazolo[3,4-b]pyridines. This process, characterized by its versatility, is significant for the preparation of combinatorial libraries, allowing for scaffold decoration in a single step (Almansa et al., 2008).

Fluorescent pH Sensor Development

Yang et al. (2013) explored a heteroatom-containing organic fluorophore demonstrating the effects of intramolecular charge transfer. Similar chemical structures may be utilized to create fluorescent pH sensors, showcasing potential applications in sensing acidic and basic organic vapors (Yang et al., 2013).

Polymer Synthesis and Properties

Pandule et al. (2014) synthesized conducting polymers based on compounds with structural similarities, exploring the effects of substituents on their properties. These findings highlight the potential of such compounds in creating materials with varied electrical conductivities and thermal stability (Pandule et al., 2014).

Exploration in Crystallography

Research by Balderson et al. (2007) on compounds with similar structures focused on hydrogen-bonding patterns in enaminones, contributing valuable insights into molecular interactions and crystal structure formation (Balderson et al., 2007).

Development of Anti-Neoplastic Agents

Mary et al. (2015) conducted a study on a molecular structure related to the chemical , exploring its potential as an anti-neoplastic agent. Their research encompassed molecular structure analysis and docking studies, highlighting possible applications in cancer treatment (Mary et al., 2015).

Organocatalytic Synthesis in Medicinal Chemistry

Chen et al. (2009) described an enantioselective organocatalytic approach to synthesize spiro[pyrrolidin-3,3'-oxindole] derivatives, which exhibit significant biological activities. This method offers a new pathway in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Corrosion Inhibition in Industrial Applications

Hegazy et al. (2012) investigated Schiff bases for their corrosion inhibition efficiency, a study that implies potential industrial applications of structurally related compounds in protecting metals against corrosion (Hegazy et al., 2012).

properties

IUPAC Name

1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c1-14-4-2-5-15(10-14)11-19(22)21-9-8-17(13-21)16-6-3-7-18(20)12-16/h2-7,10,12,17H,8-9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCGDRRSSCAURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.